molecular formula C9H16O B1599989 4-Methyl-1-octyn-4-ol CAS No. 22128-43-4

4-Methyl-1-octyn-4-ol

Cat. No.: B1599989
CAS No.: 22128-43-4
M. Wt: 140.22 g/mol
InChI Key: VWNNGOBVFMFPNE-UHFFFAOYSA-N
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Description

4-Methyl-1-octyn-4-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its use as an intermediate in organic synthesis and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-octyn-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1-octyne with water in the presence of a catalyst. This hydration reaction typically requires acidic or basic conditions to proceed efficiently .

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-octyn-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Methyl-1-octyn-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-1-octyn-4-ol exerts its effects involves its interaction with specific molecular targets. The triple bond in the alkyne group is highly reactive, allowing the compound to participate in various chemical reactions. These reactions can alter the structure and function of biological molecules, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    1-Octyn-3-ol: Another alkyne with a hydroxyl group, but with different positioning of the functional groups.

    4-Methyl-2-pentyne-1-ol: Similar structure but with a shorter carbon chain.

    2-Butyn-1-ol: A simpler alkyne alcohol with fewer carbon atoms.

Uniqueness: 4-Methyl-1-octyn-4-ol is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a triple bond and a hydroxyl group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyloct-1-yn-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNNGOBVFMFPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447950
Record name 1-Octyn-4-ol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22128-43-4
Record name 4-Methyl-1-octyn-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22128-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octyn-4-ol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A fourth alternative procedure is typified by the formation of the 2-butyl-2-methyloxirane with n-butyl lithium or sodium hydride and reaction of this oxirane with lithium acetylide-ethylenediamine to directly produce the 4-methyl-1-octyn-4-ol as shown by reaction procedure (IIIb) of Scheme (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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